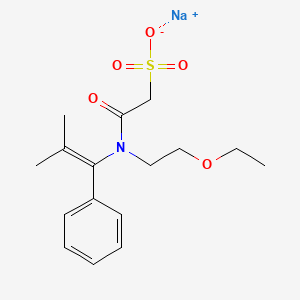

Pethoxamid Sulfonic Acid Sodium Salt

Descripción

While direct data on this compound are absent in the evidence, its properties and applications can be inferred through comparisons with structurally analogous sulfonic acid salts. Sulfonic acid salts are widely used in industrial, pharmaceutical, and chemical synthesis applications due to their surfactant properties, solubility in water, and stability under various conditions .

Propiedades

IUPAC Name |

sodium;2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]-2-oxoethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S.Na/c1-4-22-11-10-17(15(18)12-23(19,20)21)16(13(2)3)14-8-6-5-7-9-14;/h5-9H,4,10-12H2,1-3H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYJGQZNXCHUADH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN(C(=O)CS(=O)(=O)[O-])C(=C(C)C)C1=CC=CC=C1.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22NNaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Pethoxamid Sulfonic Acid Sodium Salt typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 2-methyl-1-phenylprop-1-enylamine with ethoxyethyl chloride under basic conditions to form the intermediate 2-[2-ethoxyethyl-(2-methyl-1-phenylprop-1-enyl)amino]ethane. This intermediate is then reacted with sodium oxoethanesulfonate in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

Pethoxamid Sulfonic Acid Sodium Salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The ethoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Pethoxamid Sulfonic Acid Sodium Salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mecanismo De Acción

The mechanism of action of Pethoxamid Sulfonic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Sulfonic acid sodium salts differ primarily in their organic substituents, which dictate their reactivity and applications:

*Inferred structure based on naming conventions.

Physicochemical Properties

Solubility :

- Most sulfonic acid sodium salts exhibit high water solubility due to their ionic nature. Exceptions include metal complexes of QSA, which are sparingly soluble .

- Linear alkyl variants (e.g., 1-Dodecanesulfonic Acid Sodium Salt) may form micelles in aqueous solutions, critical for surfactant applications .

Thermal Stability :

- Thermogravimetric analysis of QSA-metal complexes shows decomposition temperatures above 200°C, indicating moderate thermal stability .

Actividad Biológica

Pethoxamid sulfonic acid sodium salt is a derivative of the herbicide pethoxamid, which is primarily used for weed control in various agricultural settings. This article delves into its biological activity, focusing on its effects on human health, environmental impact, and specific case studies that highlight its pharmacological properties.

Chemical Structure and Properties

Pethoxamid is classified as a chloroacetamide herbicide, and its sulfonic acid sodium salt form enhances its solubility and bioavailability. The chemical structure is characterized by the presence of a sulfonic acid group, which contributes to its biological interactions.

The primary mechanism of action for pethoxamid involves the inhibition of very long-chain fatty acid synthesis in plants, which disrupts their growth and development. This herbicide targets specific enzymes involved in lipid metabolism, leading to the death of susceptible plant species. The sulfonic acid form may enhance this activity through increased solubility and mobility in soil and plant tissues.

Acute Toxicity

This compound exhibits moderate acute toxicity. The oral LD50 for pethoxamid is reported to be greater than 2000 mg/kg in rats, indicating low acute toxicity potential. However, it may cause skin sensitization and respiratory irritation upon exposure .

Chronic Toxicity

Chronic exposure studies have shown that high doses can lead to liver toxicity, including hepatocellular hypertrophy and benign adenomas in rodent models. Additionally, gastrointestinal effects such as diarrhea and vomiting were observed in dogs at elevated doses .

Environmental Impact

This compound poses risks to aquatic environments due to its classification as an acute aquatic toxicity category 1 compound. Its metabolites can persist in the environment, potentially affecting non-target organisms .

Case Studies and Research Findings

- Metabolism Studies : Research indicates that pethoxamid undergoes significant metabolism via glutathione conjugation, producing various metabolites that may have different biological activities compared to the parent compound. Studies have shown that these metabolites account for a significant portion of the applied dose in urine and feces .

- Dermal Absorption : A study assessing dermal absorption found that a considerable percentage of pethoxamid remained on the surface rather than being absorbed into the system, suggesting limited dermal bioavailability .

- Sensitization Potential : In sensitization studies, pethoxamid was found to cause allergic reactions in susceptible individuals upon repeated skin exposure, highlighting the need for caution when handling this compound .

Comparative Biological Activity Table

| Parameter | This compound | Other Sulfonic Acids |

|---|---|---|

| LD50 (Oral) | >2000 mg/kg | Varies (generally lower) |

| Skin Sensitization | Yes | Varies |

| Aquatic Toxicity | Acute Category 1 | Varies |

| Metabolism | Glutathione conjugation | Varies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.